molecular formula C18H15N5O2 B2474652 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-40-3

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2474652
CAS No.: 2034561-40-3
M. Wt: 333.351
InChI Key: JCBNMIDFENPFPO-UHFFFAOYSA-N
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Description

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a pyrazine core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The compound, 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, is a complex molecule that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

One compound with a similar structure, 3- (1- (4- (3- (5-methoxy-1 h -indol-3-yl)-2,5-dioxopyrrolidin-1-yl)butyl)-1,2,3,6-tetrahydropyridin-4-yl)-1 h -indole-5-carbonitrile, was found to have agonistic activity at the 5-ht 1a receptor . This suggests that the compound may have similar effects.

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Analysis

Biochemical Properties

They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The cellular effects of 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are not well-documented due to the lack of specific research. Indole derivatives have been shown to have various effects on cells. For example, they have been reported to inhibit the growth of cancer cells . They also have potential antiviral activities, with some indole derivatives showing inhibitory activity against influenza A and Coxsackie B4 virus .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Indole derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Indole derivatives have been studied for their transport and distribution within cells and tissues .

Subcellular Localization

Indole derivatives have been studied for their subcellular localization and effects on activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The pyrrolidine ring can be introduced via a cyclization reaction, and the pyrazine core can be formed through a condensation reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

3-((1-(1H-indole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications, including:

Properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-10-16-17(22-7-6-21-16)25-14-4-8-23(11-14)18(24)13-1-2-15-12(9-13)3-5-20-15/h1-3,5-7,9,14,20H,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBNMIDFENPFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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